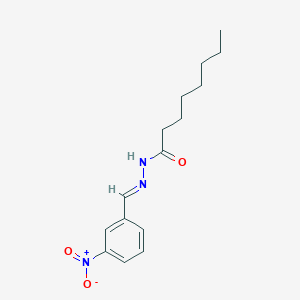

![molecular formula C12H15Cl2N3O2 B5502903 2,6-dichloro-N-[(diethylamino)carbonyl]-4-methylnicotinamide](/img/structure/B5502903.png)

2,6-dichloro-N-[(diethylamino)carbonyl]-4-methylnicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to 2,6-dichloro-N-[(diethylamino)carbonyl]-4-methylnicotinamide often involves multiple steps, starting from basic nicotinic or pyridine derivatives. For instance, the synthesis of related compounds has been achieved through condensation reactions, where chloroquinoline derivatives are reacted with substituted phenol dihydrochlorides under specific conditions to yield potent compounds with significant biological activity (Kesten, Johnson, & Werbel, 1987). Another example involves the reaction of isophthaloyl dichloride with 2-aminopyridine derivatives, leading to the formation of macrocyclic structures, showcasing the versatility of pyridine derivatives in synthesizing complex molecules (Mocilac & Gallagher, 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to 2,6-dichloro-N-[(diethylamino)carbonyl]-4-methylnicotinamide often exhibits significant features such as non-planarity and the presence of dihedral angles between phenyl rings, as seen in related compounds. For example, the structure of 2,6-dichloro-4′-N,N-diethylaminoazobenzene was determined using X-ray diffraction, revealing a non-planar molecule with a dihedral angle of 87.8° between phenyl rings, which could be indicative of the structural features of similar nicotinamide derivatives (Bart, Calcaterra, & Woode, 1984).

Chemical Reactions and Properties

Nicotinamide derivatives, including compounds similar to 2,6-dichloro-N-[(diethylamino)carbonyl]-4-methylnicotinamide, can undergo various chemical reactions. These compounds can participate in oxidative arylmethylation cascades, forming new C-C bonds and demonstrating the compound's reactivity and potential for forming complex molecules with all-carbon quaternary centers (Tan, Song, Hu, & Li, 2016).

Physical Properties Analysis

The physical properties of nicotinamide derivatives, such as solubility, melting point, and crystalline structure, can significantly affect their applications. For instance, the crystalline structure and hydrogen-bonding patterns of related compounds have been thoroughly studied, which can provide insights into the physical properties of 2,6-dichloro-N-[(diethylamino)carbonyl]-4-methylnicotinamide (Trilleras, Quiroga, Cobo, & Glidewell, 2009).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

"2,6-dichloro-N-[(diethylamino)carbonyl]-4-methylnicotinamide" has been utilized in the synthesis of complex molecules and studying chemical reactions. For example, Sarkar, Ghosh, and Chow (2000) isolated and characterized Methyl 4,6-dichloro-3-(diethylamino)furo[3,4-c]pyridine-1-carboxylate, an intermediate in the Hamaguchi−Ibata reaction, which undergoes Diels−Alder cycloaddition with various dienophiles to produce polysubstituted isoquinoline derivatives. This process highlights the compound's role in facilitating regioselective cycloadditions, leading to the formation of complex molecular structures with high precision (Sarkar, Ghosh, & Chow, 2000).

Spectroscopic and Photophysical Studies

Research by Li et al. (2007) on the photophysical properties of cyanuric chloride derivatives, closely related to "2,6-dichloro-N-[(diethylamino)carbonyl]-4-methylnicotinamide", investigated their one- and two-photon photophysical properties. Such studies are crucial for understanding the electronic and optical behavior of these compounds, which could have implications for materials science and photodynamic therapy applications (Li et al., 2007).

Anticancer Activity

Uddin et al. (2019) synthesized and characterized Schiff bases, including derivatives closely related to "2,6-dichloro-N-[(diethylamino)carbonyl]-4-methylnicotinamide", and evaluated their anticancer activity. The study highlights the potential of such compounds in the development of new therapeutic agents, demonstrating their cytotoxic effects against cancer cell lines while investigating their mechanism of action at the molecular level (Uddin et al., 2019).

Eigenschaften

IUPAC Name |

2,6-dichloro-N-(diethylcarbamoyl)-4-methylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2N3O2/c1-4-17(5-2)12(19)16-11(18)9-7(3)6-8(13)15-10(9)14/h6H,4-5H2,1-3H3,(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUJLGFJAOCGYQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)NC(=O)C1=C(N=C(C=C1C)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-dichloro-N-(diethylcarbamoyl)-4-methylpyridine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

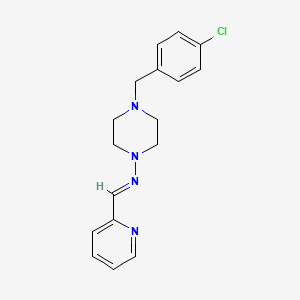

![3-methyl-1-[2-oxo-2-(1-piperidinyl)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5502821.png)

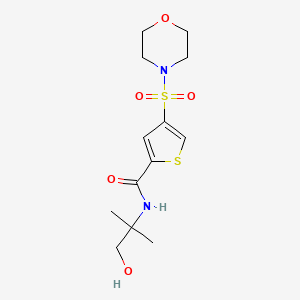

![N,N-dimethyl-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinesulfonamide](/img/structure/B5502825.png)

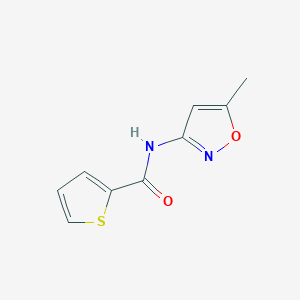

![({5-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5502844.png)

![2-chloro-N-{[(2-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5502848.png)

![4-[(3-methylphenyl)amino]-N'-(3-nitrobenzylidene)butanohydrazide](/img/structure/B5502858.png)

![N-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide](/img/structure/B5502878.png)

![5-[(4-fluorobenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5502884.png)

![N-benzyl-4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide](/img/structure/B5502888.png)

![3-[5-(2-chlorophenyl)-2-furyl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5502895.png)

![cyclooctyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5502911.png)